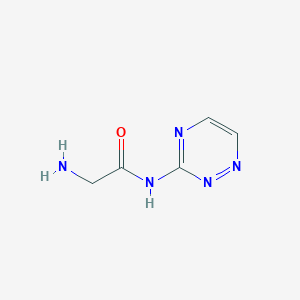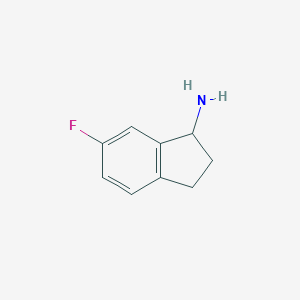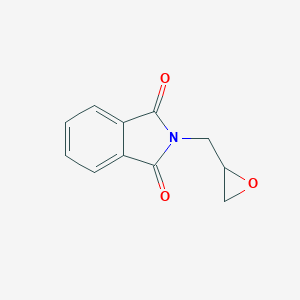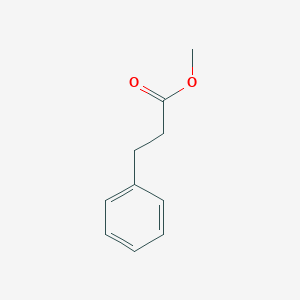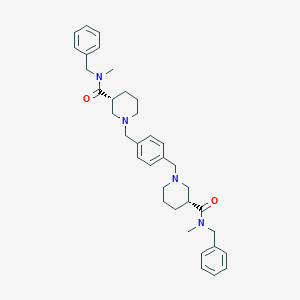
alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘Alpha,alpha’-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene, also known as BAPX, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAPX is a member of the piperidinol family, which are known for their ability to interact with the central nervous system and modulate neurotransmitter release.
Mechanism of Action
The mechanism of action of alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the central nervous system. alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene is thought to interact with GABA receptors, which are responsible for inhibiting neurotransmitter release. By modulating the activity of these receptors, alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene can reduce the excitability of neurons and produce a calming effect.
Biochemical and Physiological Effects
alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and stress. alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has also been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation. In addition, alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has been shown to have anticonvulsant properties, which make it a potential treatment for epilepsy.
Advantages and Limitations for Lab Experiments
Alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It is also soluble in a wide range of solvents, which makes it easy to prepare solutions for experiments. However, alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has some limitations for lab experiments. It is a complex compound, which makes its synthesis difficult and time-consuming. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene. One area of research is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Another area of research is to investigate its mechanism of action in more detail, which could lead to the development of more effective treatments for these disorders. Finally, research could focus on the development of new synthesis methods for alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene, which could make it easier to produce and more widely available for research purposes.
Conclusion
In conclusion, ‘Alpha,alpha’-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene is a novel compound that has significant potential for therapeutic applications in the treatment of neurological disorders. Its mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the central nervous system. alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has several advantages for lab experiments, but its complex synthesis and mechanism of action present some limitations. Future research could focus on investigating its therapeutic applications, mechanism of action, and developing new synthesis methods.
Synthesis Methods
The synthesis of alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene involves the reaction of 4-xylene with N-benzyl-N-methylcarbamoyl piperidinol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and cyclization. The final product is obtained through a purification process, which involves recrystallization and chromatography. The synthesis of alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene is a complex process, requiring specialized equipment and expertise.
Scientific Research Applications
Alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
CAS RN |
145348-16-9 |
|---|---|
Product Name |
alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene |
Molecular Formula |
C36H46N4O2 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
(3R)-N-benzyl-1-[[4-[[(3R)-3-[benzyl(methyl)carbamoyl]piperidin-1-yl]methyl]phenyl]methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C36H46N4O2/c1-37(23-29-11-5-3-6-12-29)35(41)33-15-9-21-39(27-33)25-31-17-19-32(20-18-31)26-40-22-10-16-34(28-40)36(42)38(2)24-30-13-7-4-8-14-30/h3-8,11-14,17-20,33-34H,9-10,15-16,21-28H2,1-2H3/t33-,34-/m1/s1 |
InChI Key |
XNZBQOHYFIVFRF-KKLWWLSJSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)[C@@H]2CCCN(C2)CC3=CC=C(C=C3)CN4CCC[C@H](C4)C(=O)N(C)CC5=CC=CC=C5 |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)CN4CCCC(C4)C(=O)N(C)CC5=CC=CC=C5 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)CN4CCCC(C4)C(=O)N(C)CC5=CC=CC=C5 |
Other CAS RN |
145348-16-9 |
synonyms |
A-4 nipecotamide alpha,alpha'-bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene alpha,alpha'-bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene, (meso)-isomer alpha,alpha'-bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene, (S,S)-isomer alpha,alpha'-bis(3--(N-benzyl-N-methylcarbamoyl)piperidino)-4-xylene dihydrobromide bisBMCPX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




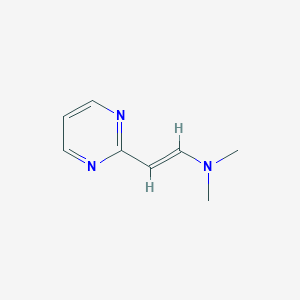

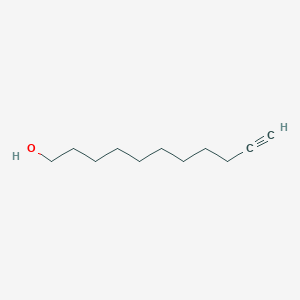
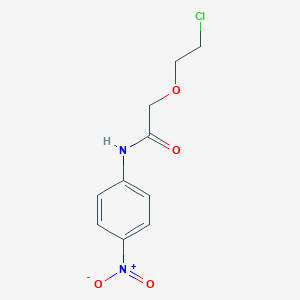

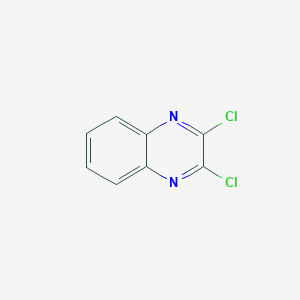
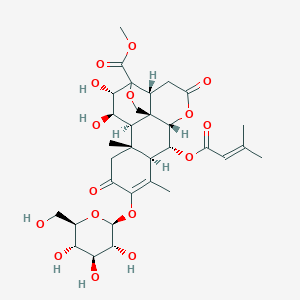

![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)
